REACTION_CXSMILES
|
[Mg].BrCCBr.Br[CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH:13]1[CH2:15][CH2:14]1.[C:16](=[O:18])=[O:17]>O1CCCC1>[CH:13]1([CH2:12][CH2:11][CH2:10][CH2:9][CH2:8][CH2:7][C:16]([OH:18])=[O:17])[CH2:15][CH2:14]1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Mg]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrCCBr
|
Name
|
|
Quantity
|
4.8 g
|
Type
|
reactant
|
Smiles
|
BrCCCCCCC1CC1
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrCCBr
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
heating
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture refluxed for 3 hours
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
is bubbled through it for 11/2 hours
|
Duration
|
2 h
|
Type
|
STIRRING
|
Details
|
After stirring overnight under carbon dioxide
|
Duration
|
8 (± 8) h
|
Type
|
ADDITION
|
Details
|
dry ether, water and 2N sulfuric acid are added until the pH is less than 7
|
Type
|
EXTRACTION
|
Details
|
The solution is extracted with ether
|
Type
|
WASH
|
Details
|
washed with water and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over calcium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
the solvent removed
|
Name
|
|
Type
|
product
|
Smiles
|
C1(CC1)CCCCCCC(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |